Chemical and physical properties of Bis(2-nitrophenyl) diselenide
Chemical and physical properties of Bis(2-nitrophenyl) diselenide
An In-depth Technical Guide to the Chemical and Physical Properties of Bis(2-nitrophenyl) diselenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-nitrophenyl) diselenide is an organoselenium compound that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a reactive diselenide bridge flanked by two nitrophenyl groups, imparts a range of intriguing chemical and biological properties. The presence of the selenium-selenium bond makes it a key player in redox chemistry, while the electron-withdrawing nitro groups modulate its reactivity and biological interactions.[1] This guide provides a comprehensive technical overview of Bis(2-nitrophenyl) diselenide, covering its core physicochemical properties, synthesis, reactivity, biological significance, and safe handling protocols, designed to serve as a foundational resource for professionals in research and drug development.
Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in harnessing its potential. Bis(2-nitrophenyl) diselenide is identified by a unique set of descriptors and exhibits distinct physical characteristics.
Core Identifiers
A consistent and accurate identification is paramount in scientific research and documentation. The key identifiers for Bis(2-nitrophenyl) diselenide are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-nitro-2-[(2-nitrophenyl)diselanyl]benzene | [1][2][3] |
| CAS Number | 35350-43-7 | [1][2][3] |
| Molecular Formula | C₁₂H₈N₂O₄Se₂ | [1][2] |
| Molecular Weight | 402.1 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)[O-])[Se][Se]C2=CC=CC=C2[O-] | [1][3] |
| InChI Key | QUTPYNJBIHTIGA-UHFFFAOYSA-N | [1][3] |
Physical Properties
The physical state and solubility of a compound dictate its handling, storage, and application in experimental setups.
| Property | Value | Reference |
| Appearance | Ochre to yellow-brown crystalline powder | [4] |
| Melting Point | 212-213 °C | [3][4] |
| Boiling Point | 533.0±60.0 °C (Predicted) | [4] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides a fingerprint of the molecular structure, confirming identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : While comprehensive experimental spectra for Bis(2-nitrophenyl) diselenide are not widely published, predictions based on its structure are informative.[5] In ¹H NMR, the aromatic protons would appear as a series of multiplets in the downfield region (approx. 7.0-8.5 ppm), influenced by the anisotropic effects of the nitro and diselenide groups. In ¹³C NMR, the aromatic carbons would resonate between approximately 120-150 ppm. The carbon atom directly attached to the selenium would be significantly influenced by the heteroatom.[2]
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Mass Spectrometry : Mass spectrometry data can confirm the molecular weight and provide insights into fragmentation patterns, which would involve the cleavage of the diselenide bond and loss of nitro groups.[2]
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Crystallography : X-ray crystallography data reveals the precise three-dimensional arrangement of atoms. The crystal structure of Bis(2-nitrophenyl) diselenide has been documented, providing valuable information on bond lengths, angles, and intermolecular interactions.[2] This is crucial for understanding its solid-state behavior and for computational modeling studies.
Synthesis and Chemical Reactivity
The utility of Bis(2-nitrophenyl) diselenide in research is underpinned by its synthesis and characteristic reactivity, which is dominated by the diselenide moiety.
Synthetic Methodologies
Several synthetic routes are available, often involving the formation of the Se-Se bond from a suitable precursor. A common approach involves the reaction of an aryl halide with a selenium source.
This protocol is adapted from general methods for synthesizing diaryl diselenides and serves as a representative example.[6]
-
Preparation of the Diselenide Reagent : In a nitrogen-flushed, three-necked flask equipped with a reflux condenser and magnetic stirrer, add elemental selenium powder (3.0 mmol) and potassium hydroxide (6.0 mmol). Heat the mixture gently until it melts, forming a dark solution of potassium diselenide (K₂Se₂). Allow to cool slightly and carefully add 6.0 mL of deionized water.
-
Reaction with Aryl Halide : To the freshly prepared K₂Se₂ solution, add a solution of 2-chloronitrobenzene (1.5 mmol) in a suitable solvent like THF or DMF (1.5 mL).
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Reaction Execution : Stir the resulting mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation : Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield Bis(2-nitrophenyl) diselenide as a crystalline solid.
Caption: General workflow for the synthesis of Bis(2-nitrophenyl) diselenide.
Core Reactivity
The reactivity is dominated by the selenium atoms, which can readily participate in redox processes. This redox activity is central to its function in both chemical synthesis and biological systems.[1]
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Oxidation : The diselenide can be oxidized by agents like hydrogen peroxide to form the corresponding seleninic acids (Ar-SeO₂H).[1]
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Reduction : Conversely, it is easily reduced by agents such as sodium borohydride to yield the corresponding selenol (2-nitrophenyl selenol, Ar-SeH).[1] This selenol is a key intermediate in its biological antioxidant activity.
-
Interaction with Thiols : The Se-Se bond readily reacts with thiols (R-SH), such as glutathione in biological systems, to form selenenyl sulfide intermediates (Ar-Se-S-R). This reaction is fundamental to its ability to mimic the enzyme glutathione peroxidase.[1]
Caption: Core redox reactivity of Bis(2-nitrophenyl) diselenide.
Biological Activity and Applications in Drug Development
Organoselenium compounds are emerging as potential therapeutic agents due to their unique biological activities.[7] Bis(2-nitrophenyl) diselenide is notable for its ability to modulate cellular redox homeostasis.
Mechanism of Action: GPx Mimicry
One of the most significant biological properties of this compound is its ability to act as a mimic of the antioxidant enzyme Glutathione Peroxidase (GPx).[6] GPx enzymes are crucial for cellular defense against oxidative damage by reducing harmful peroxides.
The catalytic cycle involves:
-
Reaction with a thiol (like glutathione, GSH) to form a selenol.
-
The selenol then reduces a peroxide (e.g., H₂O₂), becoming a selenenic acid (Ar-SeOH).
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The selenenic acid reacts with another GSH molecule to form a selenenyl sulfide intermediate.
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This intermediate is then attacked by a third GSH molecule, regenerating the selenol and producing oxidized glutathione (GSSG).
Caption: Catalytic cycle of GPx mimicry by a diaryl diselenide.
Applications and Potential
The redox-modulating properties of Bis(2-nitrophenyl) diselenide give it significant potential in several research areas.
-
Anticancer Research : It has been shown to induce apoptosis (programmed cell death) in cancer cells, likely by disrupting their redox balance and activating intrinsic apoptotic pathways.[1] The development of diselenide-based prodrugs is an active area of research.[8][9]
-
Antioxidant/Pro-oxidant Studies : Its ability to interact with thiol-containing enzymes makes it a valuable tool for studying oxidative stress and redox signaling pathways.[1][10] Depending on the cellular context and concentration, it can act as either an antioxidant or a pro-oxidant.
-
Organic Synthesis : It serves as a versatile reagent in organic chemistry, particularly in reactions involving selenium-mediated transformations.[1]
Safety, Handling, and Toxicology
CAUTION: All organoselenium compounds should be considered highly toxic and handled with extreme care.[11]
Toxicology Profile
The toxicity of organoselenium compounds is primarily linked to their interaction with essential biological thiols.[10][12] At high concentrations, they can deplete cellular glutathione and inhibit critical sulfhydryl-containing enzymes, leading to cellular dysfunction. Chronic exposure can result in liver and renal toxicity.[10]
Safe Handling Protocol
Strict adherence to safety procedures is mandatory to minimize exposure risk.[13]
-
Engineering Controls : All manipulations of Bis(2-nitrophenyl) diselenide, both in solid form and in solution, must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
A laboratory coat.
-
Chemical-resistant gloves (nitrile or neoprene are suitable).
-
Safety goggles or a face shield.
-
-
Emergency Preparedness : Ensure an emergency eyewash station and safety shower are immediately accessible.
-
Waste Disposal : All waste containing this compound (unused chemical, solutions, contaminated labware) must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[13] Do not mix with other waste streams unless explicitly permitted.
-
Accidental Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
Bis(2-nitrophenyl) diselenide is a multifaceted compound with a rich chemical and biological profile. Its reactivity, centered on the diselenide bond, makes it a powerful tool in synthetic chemistry and a compound of significant interest in medicinal chemistry and drug development. Its ability to mimic the GPx enzyme and modulate cellular redox states highlights its potential as a therapeutic agent, particularly in cancer research. However, its inherent toxicity necessitates rigorous safety protocols. This guide provides the foundational knowledge for researchers to work with Bis(2-nitrophenyl) diselenide effectively and safely, paving the way for further discoveries and applications.
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